molecular formula C11H13NO2 B2502619 4-Acetyl-N,N-dimethylbenzamide CAS No. 1008119-09-2

4-Acetyl-N,N-dimethylbenzamide

Cat. No.: B2502619
CAS No.: 1008119-09-2
M. Wt: 191.23
InChI Key: KADXGLUHGAXACG-UHFFFAOYSA-N
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Description

4-Acetyl-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Hanessian and Moralioglu (1972) describe how N,N-Dimethylbenzamide can react with vicinal cis-diols to form cyclic acetals, useful as temporary protecting groups in synthetic chemistry, particularly for selective acylation processes (Hanessian & Moralioglu, 1972).
    • The study by Braña et al. (1990) highlights the reactivity of a similar compound, N‐[(α‐acetoxy)‐4‐pyridylmethyl]‐3,5‐dimethylbenzamide, with alkyl isocyanates, leading to various derivatives with potential applications in organic synthesis (Braña et al., 1990).
  • Pharmacological Research :

    • Robertson et al. (1991) discuss the metabolization of ameltolide, a 4-aminobenzamide derivative, and its pharmacological implications. This research provides insights into the metabolic pathways and efficacy of related compounds (Robertson et al., 1991).
    • Rodrigues et al. (2016) explore N-acylhydrazone derivatives, including compounds structurally related to 4-Acetyl-N,N-dimethylbenzamide, as potential histone deacetylase inhibitors for cancer therapy (Rodrigues et al., 2016).
  • Environmental Science :

    • Sun et al. (2002) investigated the acetylation of rice straw, incorporating dimethylaminopyridine, a compound related to this compound, as a catalyst. This research has implications for environmental cleanup and oil spill management (Sun et al., 2002).

Safety and Hazards

4-Acetyl-N,N-dimethylbenzamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

Properties

IUPAC Name

4-acetyl-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADXGLUHGAXACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-acetylbenzoic acid (10.0 g, 60.9 mmol), 40% aqueous solution of dimethylamine (8.24 g, 73.1 mmol), EDC (14.0 g, 73.1 mmol), HOBT (11.2 g, 73.1 mmol) and DIEA (21.3 mL, 122 mmol) in CH3CN (150 mL) was stirred at room temperature for 15 h and concentrated. The residue was dissolved in ethyl acetate (600 mL), washed with water (2×80 mL), brine (80 mL), dried (MgSO4) and concentrated to provide 4-acetyl-N,N-dimethylbenzamide (9.80 g, 84%). MS (E+) m/z: 191 (M+H); HPLC retention time: 0.88 min (Analytical HPLC Method F).
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10 g
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[Compound]
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aqueous solution
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0 (± 1) mol
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8.24 g
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14 g
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11.2 g
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21.3 mL
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 4-acetylbenzoic acid (40 g, 244 mmol), 40% aqueous dimethylamine (33.0 g, 292 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (56.1 g, 292 mmol), 1-hydroxybenzotriazole hydrate (44.8 g, 292 mmol) and N,N-diisopropylethylamine (85 mL, 487 mmol) in CH3CN (400 mL) was stirred at room temperature for 15 h then concentrated. The residue was dissolved in ethyl acetate (1000 mL), washed with H2O (2×200 mL), brine (200 mL), dried (MgSO4) and concentrated to provide 4-acetyl-N,N-dimethylbenzamide (24 g). The crude product was taken to the next step without purification.
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40 g
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33 g
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56.1 g
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44.8 g
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85 mL
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400 mL
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